molecular formula C19H26FN3O3 B2836937 N1-cyclopentyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide CAS No. 941871-20-1

N1-cyclopentyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2836937
CAS No.: 941871-20-1
M. Wt: 363.433
InChI Key: BRSXXHAEHWLMPM-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C19H26FN3O3 and its molecular weight is 363.433. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Research on compounds with similar structures has focused on chemical synthesis and characterization techniques. For instance, studies on the synthesis of related morpholine derivatives and their structural analysis through NMR, IR, and Mass spectral studies demonstrate the importance of these techniques in understanding the chemical properties and potential biological activities of these compounds (Mamatha S.V et al., 2019). These methodologies can be applied to N1-cyclopentyl-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide to determine its chemical behavior and potential applications in various fields.

Biological Activity Screening

The screening of morpholine derivatives for biological activities, such as antibacterial, antioxidant, anti-TB, anti-diabetic activities, and their potential in molecular docking studies, highlights the broad spectrum of research applications these compounds may possess (Mamatha S.V et al., 2019). This suggests that this compound could also be investigated for similar biological properties, contributing to the development of new therapeutic agents.

Pharmacological Applications

Some related compounds have been studied for their pharmacological applications, including their role as neurokinin-1 receptor antagonists, highlighting their potential in treating conditions such as depression and emesis (T. Harrison et al., 2001). This area of research could be relevant to this compound, suggesting its possible application in the development of new drugs targeting human neurokinin-1 receptors.

Advanced Material Synthesis

Research on the controlled photochemical reaction of morpholine derivatives in solid supramolecular systems presents another application domain. These studies explore the reactivity and the potential of these compounds in material science, such as the development of new photoreactive materials (T. Lavy et al., 2008). This suggests that this compound could be explored for its photoreactivity and potential applications in the development of novel materials.

Properties

IUPAC Name

N'-cyclopentyl-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O3/c20-15-7-5-14(6-8-15)17(23-9-11-26-12-10-23)13-21-18(24)19(25)22-16-3-1-2-4-16/h5-8,16-17H,1-4,9-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSXXHAEHWLMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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